CID 13807172
Description
CID 13807172 is a chemical compound cataloged in PubChem, a critical resource for chemical information. Figure 1 () highlights its chemical structure, GC-MS total ion chromatogram, and mass spectrum, suggesting it is a volatile or semi-volatile compound analyzed via vacuum distillation fractions. The mass spectrum provides fragmentation patterns essential for structural elucidation, while the chromatogram indicates purity and separation efficiency during analysis .
Properties
Molecular Formula |
C9H13OSi |
|---|---|
Molecular Weight |
165.28 g/mol |
InChI |
InChI=1S/C9H13OSi/c1-11(2)10-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
ACWKSKXYAJYREF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (Benzyloxy)(dimethyl)silane can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding (benzyloxy)(dimethyl)silane as the primary product .
Industrial Production Methods: Industrial production of (benzyloxy)(dimethyl)silane often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Structural and Property Analysis
CID 13807172’s chemical reactivity would depend on its molecular structure, functional groups, and physicochemical properties. Key descriptors include:
-
Molecular weight : Typically derived from its molecular formula (e.g., CID 1382459 has a molecular weight of 267.24 g/mol ).
-
Functional groups : Groups like amino, hydroxyl, or carbonyl influence reaction pathways (e.g., hydroxyl groups may participate in condensation or substitution reactions).
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Topological polar surface area (TPSA) : Indicates potential for hydrogen bonding or solubility, affecting reaction conditions (e.g., CID 1382459 has a TPSA of 135 Ų ).
Electrochemical Reactions
Recent studies highlight the use of electricity to enhance chemical reactions, particularly in pharmaceutical synthesis . For this compound, electrochemical methods could:
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Facilitate redox processes (e.g., oxidation/reduction of functional groups).
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Enable selective activation of specific bonds under controlled potentials.
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Example: UChicago researchers demonstrated electrochemical methods to boost reaction efficiency in drug synthesis .
Catalytic Transformations
Catalytic processes often involve:
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Transition metal catalysts : Rhodium-based catalysts (e.g., Rh₂(S-PTAD)₄) are used in nitrene transfer reactions like aziridination .
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Enantioselective reactions : Catalysts like Rh₂(4S,5R-MNOSO)₄ achieve high enantiomeric excess (up to 81% ee) in asymmetric reactions .
-
Solvent effects : Solvent choice (e.g., PhCF₃, DCE) significantly impacts reaction outcomes .
Nucleophilic/Electrophilic Interactions
Functional groups in this compound may participate in:
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Nucleophilic substitution : Amino or hydroxyl groups reacting with electrophilic centers.
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Condensation reactions : Carbonyl groups forming imines or hydrazones (e.g., benzene-sulfonohydrazide derivatives ).
Key Reaction Parameters
| Parameter | Example Values (from similar compounds) | Reference |
|---|---|---|
| Molecular Weight | 267.24 g/mol (CID 1382459) | |
| Rotatable Bond Count | 2 (CID 1382459) | |
| Hydrogen Bond Donor/Acceptor | 4/5 (CID 1382459) |
Reaction Conditions
X-ray Crystallography
For compounds like 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, structural data includes:
InChI/SMILES Notation
A detailed analysis of this compound’s structure would require its InChI or SMILES string (e.g., CID 1382459: C1[C@@H]([C@@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)CO)O ).
Scientific Research Applications
(Benzyloxy)(dimethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings .
Mechanism of Action
The mechanism of action of (benzyloxy)(dimethyl)silane involves its ability to form stable carbon-silicon bonds. The silicon atom can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows (benzyloxy)(dimethyl)silane to participate in various chemical transformations, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
CID 13807172 belongs to a broader class of bioactive molecules, as inferred from structural comparisons with related compounds:
(a) Steroid Derivatives and Bile Acid Substrates
lists substrates such as taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763), which share a steroid backbone. For example, 3D overlays of DHEAS (CID 12594) and taurocholic acid (CID 6675) emphasize orientation similarities in hydrophobic/hydrophilic regions .
(b) Oscillatoxin Derivatives
identifies oscillatoxin derivatives (e.g., CID 101283546, CID 185389) with fused cyclic ether or lactone moieties. If this compound contains similar macrocyclic or polyether structures, it may exhibit comparable biological activities, such as ion channel modulation or cytotoxicity .
Pharmacokinetic and Physicochemical Properties
While direct data for this compound are unavailable, parallels can be drawn from structurally related compounds:
Table 1. Key Properties of this compound and Analogues
| Compound (CID) | Molecular Formula | Molecular Weight | Solubility (mg/mL) | LogP | Bioavailability Score |
|---|---|---|---|---|---|
| This compound | Not reported | Not reported | Not reported | Not reported | Not reported |
| Taurocholic acid (6675) | C₂₆H₄₅NO₆S | 535.70 | 86.7 (very soluble) | -1.47 | 0.55 |
| Oscillatoxin D (101283546) | C₃₄H₅₄O₈ | 602.79 | 28.9 (soluble) | 0.03 | 0.55 |
| 3-O-Caffeoyl betulin (10153267) | C₃₉H₅₄O₄ | 594.85 | 651.0 (highly soluble) | 0.66 | 0.55 |
Notes:
Mechanistic and Functional Insights
Substrate-Inhibitor Relationships
highlights inhibitors like ginkgolic acid (CID 5469634) and irbesartan (CID 3749), which target enzymes such as sulfotransferases or cytochrome P450. If this compound shares functional groups (e.g., carboxylic acids, aromatic rings), it may interact with similar biological targets, influencing metabolic pathways or receptor binding .
Analytical Techniques for Comparison
- GC-MS and LC-ESI-MS: this compound’s chromatographic profile () aligns with methods used for compounds like ginsenosides (), where source-induced collision-induced dissociation (CID) in mass spectrometry differentiates isomers .
- Collision Cross-Section (CCS) : Advanced techniques mentioned in , such as CCS matching, could resolve structural ambiguities between this compound and analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
